2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a benzodiazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine typically involves the condensation of appropriate benzodiazole and pyrimidine precursors. One common method involves the reaction of 2-aminobenzimidazole with a pyrimidine derivative under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction may require catalysts or specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A related compound with a similar structure, known for its broad range of biological activities.
Pyrimidine: Another related compound that serves as a core structure in many biologically active molecules.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine is unique due to its combined benzodiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1247696-54-3 |
---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.2 |
Purity |
0 |
Origin of Product |
United States |
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